Octinoxate-13C3: Isotopic Purity, Molecular Weight, and Its Role as a Gold-Standard Internal Standard in Mass Spectrometry
Octinoxate-13C3: Isotopic Purity, Molecular Weight, and Its Role as a Gold-Standard Internal Standard in Mass Spectrometry
Executive Summary
Octinoxate, chemically known as ethylhexyl methoxycinnamate (EHMC), is a ubiquitous UV-B filter employed in sunscreens and cosmetic formulations. Due to its widespread use and lipophilic nature, it has become a heavily monitored emerging contaminant in environmental waters and biological matrices ([1]). Accurate trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently hindered by severe matrix effects.
To achieve absolute quantitative rigor, researchers rely on Stable Isotope-Labeled Internal Standards (SIL-IS). This whitepaper explores the physicochemical architecture of Octinoxate-13C3 , detailing why its specific molecular weight shift and stringent isotopic purity make it the premier choice over traditional deuterated standards for self-validating analytical workflows.
Molecular Architecture: The +3 Da Advantage
The fundamental principle of an internal standard in mass spectrometry is to mimic the analyte perfectly while remaining mass-resolved by the mass spectrometer.
Unlabeled octinoxate has a molecular formula of C₁₈H₂₆O₃ and a molecular weight of 290.40 g/mol ([2]). By synthesizing the molecule with three ¹³C atoms replacing standard ¹²C atoms, we generate Octinoxate-13C3 (C₁₅¹³C₃H₂₆O₃), which possesses a molecular weight of 293.38 g/mol ([3]).
Table 1: Comparative Physicochemical Properties
| Property | Unlabeled Octinoxate | Octinoxate-13C3 |
| CAS Number | 5466-77-3 | 5466-77-3 (Isotope labeled) |
| Molecular Formula | C₁₈H₂₆O₃ | C₁₅¹³C₃H₂₆O₃ |
| Molecular Weight | 290.40 g/mol | 293.38 g/mol |
| Monoisotopic Mass | ~290.18 Da | ~293.19 Da |
| LogP (Lipophilicity) | 5.3 - 5.49 | 5.3 - 5.49 |
| Primary MS/MS Precursor | m/z 291 [M+H]⁺ | m/z 294 [M+H]⁺ |
The Causality of the +3 Da Shift: Why exactly three carbon substitutions? Carbon naturally contains ~1.1% of the ¹³C isotope. For a molecule with 18 carbon atoms like octinoxate, the M+1 isotopologue (molecules naturally containing one ¹³C) represents roughly 20% of the base peak signal, and the M+2 represents about 2%. However, the natural M+3 probability is negligible (<0.2%). A mass shift of exactly +3 Da ensures that high concentrations of unlabeled octinoxate in a sample do not naturally "bleed" into the detection channel of the internal standard, preventing false-positive IS signals and skewed quantitative ratios.
The Criticality of Isotopic Purity
Isotopic purity defines the mole fraction of the standard that strictly contains the intended isotopic mass. For Octinoxate-13C3, analytical-grade standards typically require an isotopic purity of >99% ([4]).
The Causality of Purity in Quantitation: If an Octinoxate-13C3 standard has an isotopic purity of only 95%, the remaining 5% often consists of the unlabeled (D0/¹²C) isotopologue. Because the internal standard is spiked into every sample at a relatively high concentration to ensure a robust signal, that 5% impurity directly contaminates the sample with unlabeled octinoxate. This artificially inflates the baseline of the target analyte channel, drastically degrading the Limit of Detection (LOD) and Limit of Quantitation (LOQ). High isotopic purity (>99%) is the mathematical prerequisite for ultra-trace environmental and pharmacokinetic analysis.
¹³C vs. Deuterium: Overcoming the Chromatographic Isotope Effect
While deuterated standards like Octinoxate-D3 are commercially available ([5]), ¹³C-labeled standards are chromatographically superior.
The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. In high-resolution reverse-phase liquid chromatography, this slight reduction in lipophilicity causes deuterated standards to elute slightly earlier than the unlabeled analyte—a phenomenon known as the chromatographic isotope effect. If the IS and the analyte do not perfectly co-elute, they are subjected to different matrix components entering the Electrospray Ionization (ESI) source, leading to unequal ion suppression. ¹³C labeling does not alter molecular volume or lipophilicity, guaranteeing perfect co-elution.
Fig 1. Chromatographic behavior of 13C3 vs. Deuterated internal standards.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To leverage Octinoxate-13C3 effectively, the analytical protocol must be designed as a self-validating system. By spiking the standard before any sample manipulation, the method inherently corrects for both physical extraction losses and electronic ionization suppression.
Step-by-Step Methodology: Solid Phase Extraction (SPE) & LC-MS/MS
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Sample Aliquoting: Transfer 1.0 mL of the biological or environmental matrix (e.g., wastewater or plasma) into a clean microcentrifuge tube.
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Internal Standard Spiking (Critical Step): Add 10 µL of a 100 ng/mL Octinoxate-13C3 working solution ([6]) to the sample. Vortex for 30 seconds. Causality: Spiking at this exact stage ensures that any subsequent loss of octinoxate during extraction is proportionally mirrored by the loss of the internal standard.
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SPE Conditioning: Condition a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge with 2 mL of methanol followed by 2 mL of LC-MS grade water.
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Loading & Washing: Load the spiked sample onto the cartridge. Wash with 2 mL of a 5% methanol/water solution to elute highly polar matrix interferences.
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Elution: Elute the target analytes using 2 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial LC mobile phase.
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LC-MS/MS Acquisition: Inject 5 µL onto a C18 analytical column. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:
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Unlabeled Octinoxate: m/z 291.2 → m/z 179.1
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Octinoxate-13C3: m/z 294.2 → m/z 182.1
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Data Processing (The Self-Validation): Calculate the response factor by dividing the peak area of the unlabeled analyte by the peak area of Octinoxate-13C3. If matrix effects suppress the signal by 60%, both the numerator and denominator drop by exactly 60%, keeping the calculated ratio perfectly stable and accurate.
Fig 2. Self-validating quantitative LC-MS/MS workflow using Octinoxate-13C3.
Conclusion
The integration of Octinoxate-13C3 as an internal standard is non-negotiable for high-fidelity quantitative assays. Its precise molecular weight shift of +3 Da bypasses natural isotopic interference, while its ¹³C backbone eliminates the chromatographic isotope effect seen in deuterated analogs. When procured at an isotopic purity of >99% and applied prior to sample extraction, it transforms the LC-MS/MS workflow into a robust, self-validating system capable of conquering the most complex analytical matrices.
References
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National Center for Biotechnology Information. "Octinoxate | C18H26O3 | CID 5355130". PubChem. Available at:[Link]
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Splendid Lab. "Pharma Impurity Supplier & Custom Synthesis in India: Octinoxate-13C3". Splendid Lab. Available at: [Link]
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Moreta Sánchez, C. "Analytical methods for the determination of endocrine disruptors, UV filters and plastic additives in packaging and pharmaceuticals". Dialnet / Universidad de La Rioja. Available at:[Link]
-
Richardson, S. D., et al. "Water Analysis: Emerging Contaminants and Current Issues". Analytical Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octinoxate-13C3 | unlabelled: 5466-77-3 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Octinoxate-d3 | CAS | LGC Standards [lgcstandards.com]
- 6. CAS 5466-77-3: octyl P-methoxycinnamate | CymitQuimica [cymitquimica.com]
